molecular formula C14H16F2N2O B12867757 (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol CAS No. 1956366-81-6

(5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B12867757
CAS No.: 1956366-81-6
M. Wt: 266.29 g/mol
InChI Key: PNYQDMMSOGIHJC-UHFFFAOYSA-N
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Description

The compound (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol is a chemical entity characterized by the presence of a pyrazole ring substituted with a difluorophenyl group, an isopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions:

    Addition of Isopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Final Step: The methanol group is introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the difluorophenyl group to a more reactive intermediate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups in place of the difluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluorophenyl group can interact with specific enzymes, providing insights into enzyme function and inhibition.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The isopropyl and methyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Difluorophenyl)methanol: Shares the difluorophenyl group but lacks the pyrazole ring and other substituents.

    1-Isopropyl-4-methyl-1H-pyrazole: Contains the pyrazole ring with isopropyl and methyl groups but lacks the difluorophenyl group.

    (3,5-Difluorophenyl)pyrazole: Combines the difluorophenyl group with the pyrazole ring but lacks the isopropyl and methyl groups.

Uniqueness

The uniqueness of (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

1956366-81-6

Molecular Formula

C14H16F2N2O

Molecular Weight

266.29 g/mol

IUPAC Name

[5-(3,5-difluorophenyl)-4-methyl-1-propan-2-ylpyrazol-3-yl]methanol

InChI

InChI=1S/C14H16F2N2O/c1-8(2)18-14(9(3)13(7-19)17-18)10-4-11(15)6-12(16)5-10/h4-6,8,19H,7H2,1-3H3

InChI Key

PNYQDMMSOGIHJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CO)C(C)C)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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